molecular formula C10H9BrO3 B2603214 Methyl 2-(4-bromophenyl)oxirane-2-carboxylate CAS No. 1936330-24-3

Methyl 2-(4-bromophenyl)oxirane-2-carboxylate

Cat. No.: B2603214
CAS No.: 1936330-24-3
M. Wt: 257.083
InChI Key: IPFVRESNIKTZHL-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C10H9BrO3The presence of a bromophenyl group and a carboxylate ester makes this compound particularly interesting for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromophenyl)oxirane-2-carboxylate typically involves the reaction of 4-bromobenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. This reaction forms a cyclopropane intermediate, which is then oxidized to form the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenyl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-bromophenyl)oxirane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromophenyl)oxirane-2-carboxylate involves its ability to undergo nucleophilic substitution and epoxide ring-opening reactions. These reactions allow it to interact with various molecular targets, including enzymes and receptors, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)oxirane-2-carboxylate
  • Methyl 2-(4-fluorophenyl)oxirane-2-carboxylate
  • Methyl 2-(4-methylphenyl)oxirane-2-carboxylate

Uniqueness

Methyl 2-(4-bromophenyl)oxirane-2-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens or substituents may not. This makes it a valuable compound for synthetic chemistry and research applications .

Properties

IUPAC Name

methyl 2-(4-bromophenyl)oxirane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-13-9(12)10(6-14-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFVRESNIKTZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CO1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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